
4-nitro-5-(trifluoromethyl)-1H-pyrazole
Overview
Description
4-nitro-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that contains both a nitro group and a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable hydrazine derivative with a trifluoromethyl-substituted nitroalkene. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-nitro-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-amino-5-(trifluoromethyl)-1H-pyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-Nitro-5-(trifluoromethyl)-1H-pyrazole has been investigated for its potential as a building block in drug development. Its structural features allow for modifications that can lead to compounds with specific therapeutic effects.
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, it showed an IC₅₀ value of 26.0 µM against A549 lung cancer cells, indicating its potential for inducing apoptosis (programmed cell death) .
Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 | 26.0 | Induction of apoptosis |
Other Pyrazole Derivatives | MCF7 | 12.50 | Cell cycle arrest |
Other Pyrazole Derivatives | HCT116 | 0.07 | Aurora-A kinase inhibition |
Agrochemicals
The compound is also explored in the development of agrochemicals such as pesticides and herbicides. Its ability to interact with biological systems makes it a candidate for creating effective agricultural chemicals that can target specific pests or diseases without harming beneficial organisms.
Materials Science
In materials science, this compound can be utilized in the synthesis of materials with unique electronic or optical properties. The trifluoromethyl group enhances the compound's lipophilicity, which can be advantageous in formulating materials for electronic applications.
Case Study 1: Anticancer Efficacy
A comprehensive study evaluated the anticancer potential of various pyrazole derivatives, including this compound. The results indicated that compounds with similar structures could inhibit the growth of cancer cells effectively.
Case Study 2: Anti-inflammatory Properties
Research has shown that pyrazole derivatives exhibit anti-inflammatory activities comparable to standard drugs like diclofenac sodium. Compounds derived from pyrazoles were tested for their ability to inhibit inflammatory pathways, demonstrating promising results in reducing inflammation in experimental models .
Mechanism of Action
The mechanism of action of 4-nitro-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, affecting its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-nitro-3-(trifluoromethyl)phenylamine: A related compound with similar functional groups but different structural arrangement.
2-amino-5-nitro-4-(trifluoromethyl)phenol: Another compound with a nitro and trifluoromethyl group but attached to a phenol ring.
Uniqueness
4-nitro-5-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both a nitro and trifluoromethyl group on a pyrazole ring, which imparts distinct chemical and physical properties
Biological Activity
4-Nitro-5-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the nitro group and trifluoromethyl group significantly influences its biological activity.
Property | Value |
---|---|
Molecular Weight | 201.07 g/mol |
Melting Point | 80-82 °C |
Solubility | Soluble in organic solvents |
Target Interactions:
this compound has been shown to interact with various biological targets, including:
- Enzymatic Inhibition: It acts as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered cellular processes.
- Receptor Binding: The compound has high affinity for specific receptors, impacting signaling pathways that regulate cell proliferation and apoptosis.
Biochemical Pathways:
The compound's mechanism involves modulation of key biochemical pathways such as:
- Cell Cycle Regulation: By inhibiting enzymes that control cell cycle progression, it can induce cell cycle arrest.
- Apoptosis Induction: It promotes apoptotic pathways in cancer cells, leading to increased cell death.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. Notably, it has demonstrated cytotoxic effects on various cancer cell lines.
- Case Study: In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in an IC50 value of 15 µM, indicating potent cytotoxicity.
Research Findings
-
Synthesis and Characterization:
- The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with trifluoroacetyl compounds under acidic conditions.
- Characterization methods include NMR spectroscopy and mass spectrometry to confirm the structure and purity.
-
In Vivo Studies:
- Animal models have been used to evaluate the pharmacokinetics and therapeutic efficacy. Results indicate favorable absorption and a significant reduction in tumor size in treated groups compared to controls.
-
Safety Profile:
- Preliminary toxicity assessments suggest that the compound has a manageable safety profile, although further studies are needed to evaluate long-term effects.
Q & A
Q. Basic: What are the standard synthetic routes for 4-nitro-5-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of trifluoromethyl-containing precursors with nitrating agents. For example:
- Step 1 : React 5-(trifluoromethyl)-1H-pyrazole derivatives with nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to introduce the nitro group.
- Step 2 : Purify via column chromatography (e.g., silica gel, hexane/ethyl acetate) .
- Critical factors : Temperature control during nitration prevents decomposition, while solvent polarity (e.g., THF vs. DCM) affects intermediate stability .
Q. Advanced: How can reaction mechanisms for trifluoromethylpyrazole nitration be validated experimentally?
Mechanistic studies require:
- Isotopic labeling : Use -labeled HNO to track nitro-group incorporation via / NMR .
- Kinetic profiling : Monitor reaction progress using in-situ FTIR to detect intermediates (e.g., diazonium salts) .
- Computational modeling : Compare DFT-calculated activation energies with experimental Arrhenius plots to confirm proposed pathways .
Q. Basic: What characterization techniques are essential for confirming the structure of this compound?
- X-ray crystallography : Resolves nitro and trifluoromethyl group orientations (e.g., SHELXL refinement) .
- Multinuclear NMR : NMR identifies CF splitting patterns, while NMR confirms pyrazole ring protons .
- HRMS : Validates molecular formula (e.g., [M+H] at m/z 211.03) .
Q. Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies to identify electrophilic sites (e.g., nitro group as LUMO hotspot) .
- MD simulations : Assess solvation effects on transition states in polar aprotic solvents (e.g., DMSO) .
- Docking studies : Map steric hindrance from the trifluoromethyl group to predict regioselectivity .
Q. Basic: What strategies are used to screen the biological activity of this compound?
- In vitro assays : Test antimicrobial activity via microdilution (MIC values against S. aureus), leveraging the nitro group’s electron-withdrawing effects .
- Enzyme inhibition : Use fluorogenic substrates to measure binding affinity to carbonic anhydrase isoforms .
- Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK293) .
Q. Advanced: How can bioactivity be optimized through structural modifications?
- SAR studies : Replace the nitro group with sulfonamide or carboxylate to enhance solubility while retaining activity .
- Prodrug design : Mask the nitro group as a phosphate ester to improve bioavailability .
- Hybridization : Conjugate with triazole or thiazole moieties to exploit synergistic effects .
Q. Basic: What safety protocols are critical when handling this compound?
- Storage : Keep sealed at 2–8°C under inert gas (N) to prevent moisture absorption .
- PPE : Use nitrile gloves and fume hoods due to potential toxicity (H302, H315) .
- Waste disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration .
Q. Advanced: How can hygroscopic intermediates be stabilized during synthesis?
- Lyophilization : Freeze-dry diazonium salts (e.g., 1H-pyrazole-5-diazonium tetrafluoroborate) to prevent hydrolysis .
- Schlenk techniques : Conduct reactions under anhydrous Argon to exclude moisture .
- Additives : Use molecular sieves (3Å) in THF to scavenge trace water .
Q. Advanced: How to resolve contradictions in spectral data for nitro-trifluoromethylpyrazole derivatives?
- Case study : Conflicting NMR signals may arise from rotational isomers. Use variable-temperature NMR to coalesce peaks and calculate rotational barriers .
- Crystallography vs. DFT : Compare X-ray bond lengths with computed values to validate tautomeric forms .
Q. Advanced: What methodologies address low solubility in aqueous bioassays?
Properties
IUPAC Name |
4-nitro-5-(trifluoromethyl)-1H-pyrazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3N3O2/c5-4(6,7)3-2(10(11)12)1-8-9-3/h1H,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTRSILXQBIOTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046462-99-0 | |
Record name | 4-nitro-5-(trifluoromethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.